3-(3-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-(3-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for phenyl rings, tert-butyl groups, and internal alkynes, making it valuable in drug discovery and materials science .
Preparation Methods
The synthesis of 3-(3-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of 3-substituted bicyclo[1.1.1]pent-1-ylamine derivatives . Another approach involves the nickel/photoredox-catalyzed multicomponent dicarbofunctionalization of [1.1.1]propellane . These methods are scalable and can be used for industrial production.
Chemical Reactions Analysis
3-(3-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amine group can undergo nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include hydrogen gas, nickel catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets through its unique three-dimensional structure. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can interact with specific biological targets, potentially leading to therapeutic effects. The nitro group can undergo reduction to form an amine, which can further interact with biological molecules .
Comparison with Similar Compounds
3-(3-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine is unique due to its bicyclo[1.1.1]pentane core. Similar compounds include:
3-(4-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine: Similar structure but with the nitro group in a different position.
Bicyclo[1.1.1]pentylamines: These compounds share the bicyclo[1.1.1]pentane core but have different substituents.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3-nitrophenyl)bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-11-5-10(6-11,7-11)8-2-1-3-9(4-8)13(14)15/h1-4H,5-7,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLFWYPGEJGSAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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